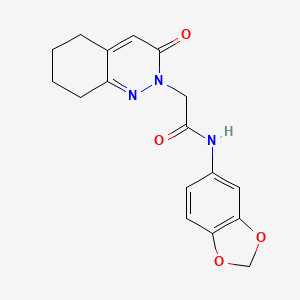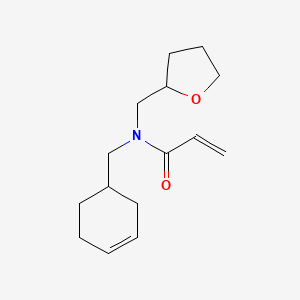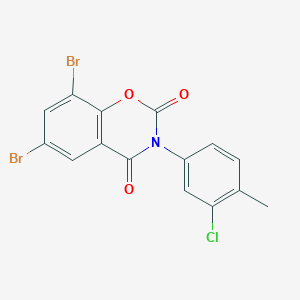![molecular formula C32H31N5O B11038040 [6-(7-amino-5-phenylimidazo[1,5-b]pyridazin-4-yl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11038040.png)
[6-(7-amino-5-phenylimidazo[1,5-b]pyridazin-4-yl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with a fused imidazo[1,5-b]pyridazine and tetramethylquinoline system.
- It contains an amino group (NH₂) and a phenyl group (C₆H₅) attached to the imidazo[1,5-b]pyridazine ring.
- The presence of the phenyl group suggests potential aromatic interactions and reactivity.
- Its molecular formula is C₂₆H₂₄N₆O, and its molecular weight is approximately 436.51 g/mol.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One possible route includes the reaction of phenylacetaldehyde (Strecker aldehyde of phenylalanine) with creatinine in the presence of formaldehyde and ammonia. Traditionally, these carbonyl compounds were thought to arise from the Maillard reaction between phenylalanine and carbohydrates. recent evidence suggests that lipids can also contribute to the Strecker degradation of phenylalanine, leading to the formation of formaldehyde. Lipid-derived reactive carbonyls play a role in both PhIP formation and fate.
- Industrial Production : Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
- Reactions : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Nucleophilic substitution reactions using appropriate reagents (e.g., alkyl halides).
- Major Products : The specific products formed depend on the reaction conditions and substituents. Detailed analysis would require experimental data.
Scientific Research Applications
- Chemistry : Investigate its reactivity, stability, and potential as a building block for other compounds.
- Biology : Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its effects on cellular processes.
- Medicine : Assess its pharmacological properties, toxicity, and potential therapeutic applications.
- Industry : Evaluate its use in materials science, catalysis, or as a precursor for other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action, including pathways affected and downstream effects.
Comparison with Similar Compounds
- Similar Compounds :
- 2-Amino-4-methoxyphenol : A related compound with a methoxy group (CH₃O) instead of the phenyl group.
- 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile : Another compound containing a phenyl group and a pyrazole ring.
- Amine-bridged bis(phenol) ligands : These exhibit unique properties and are used in various applications .
- Uniqueness : Highlight the distinct features of the compound compared to these similar structures.
Properties
Molecular Formula |
C32H31N5O |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
[6-(7-amino-5-phenylimidazo[1,5-b]pyridazin-4-yl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C32H31N5O/c1-20-17-27-26(21(2)19-32(3,4)36(27)30(38)23-13-9-6-10-14-23)18-25(20)24-15-16-34-37-29(24)28(35-31(37)33)22-11-7-5-8-12-22/h5-18,21H,19H2,1-4H3,(H2,33,35) |
InChI Key |
WUYHHDJDRIZEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C3=CC=NN4C3=C(N=C4N)C5=CC=CC=C5)C(=O)C6=CC=CC=C6)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one](/img/structure/B11037970.png)


![4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037985.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11037992.png)
![4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037998.png)
![N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide](/img/structure/B11038002.png)

![3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11038015.png)


![methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11038037.png)
![(1E)-8-chloro-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038044.png)
